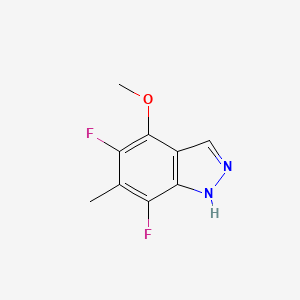

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Description

Properties

Molecular Formula |

C9H8F2N2O |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

5,7-difluoro-4-methoxy-6-methyl-1H-indazole |

InChI |

InChI=1S/C9H8F2N2O/c1-4-6(10)8-5(3-12-13-8)9(14-2)7(4)11/h3H,1-2H3,(H,12,13) |

InChI Key |

JEDOTPROUXIZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=NN2)C(=C1F)OC)F |

Origin of Product |

United States |

Preparation Methods

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a fluorinated indazole derivative with applications in medicinal chemistry, particularly as an intermediate in anticancer drug development. Its synthesis involves strategic functionalization of the indazole core, including fluorination, methoxylation, and methyl group introduction. This review consolidates validated synthetic routes, emphasizing reaction conditions, yields, and mechanistic insights from peer-reviewed literature and patents.

Synthetic Methodologies

Halogenation-Cyclization Strategy

Iodination Followed by Cyclization

A patent (US10662204B2) outlines a two-step process:

- Iodination : 5-Methoxyindazole is treated with iodine and potassium hydroxide in 1,4-dioxane at 0°C, yielding 3-iodo-5-methoxy-1H-indazole.

- Cyclization : The iodinated intermediate undergoes palladium-catalyzed Suzuki coupling with methylboronic acid to introduce the methyl group, followed by fluorination using Selectfluor™.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | I₂, KOH, 1,4-dioxane, 0°C → RT | 85% | |

| Suzuki Coupling | Pd(PPh₃)₄, MeB(OH)₂, Na₂CO₃, 80°C | 72% | |

| Fluorination | Selectfluor™, CH₃CN, reflux | 65% |

Bromination-Demethylation

In another approach, bromination of 4-methoxy-6-methyl-1H-indazole with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5- and 7-positions. Subsequent demethylation with BBr₃ in dichloromethane (DCM) restores the hydroxyl group, which is re-methylated using methyl iodide.

Mechanistic Insight :

Friedel-Crafts Acylation and Cyclization

A multi-step route from 2,4-difluoro-3-methylbenzoic acid involves:

- Friedel-Crafts Acylation : Reaction with acetyl chloride/AlCl₃ yields 2,4-difluoro-3-methylacetophenone.

- Hydrazine Cyclization : Treatment with hydrazine hydrate in methanol under reflux forms the indazole core.

- Methoxylation : O-Methylation with dimethyl sulfate (DMS) in aqueous NaOH introduces the methoxy group.

Optimization Notes :

- Cyclization efficiency depends on the stoichiometry of hydrazine hydrate (2.1 equiv.) and reflux time (6–8 hr).

- Methoxylation achieves >90% conversion with DMS in tetrahydrofuran (THF).

Table 2.2 : Performance Metrics

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acylation | AcCl, AlCl₃, 40°C | 78% | 95% |

| Cyclization | NH₂NH₂·H₂O, MeOH, reflux | 68% | 92% |

| Methoxylation | DMS, NaOH, THF | 89% | 98% |

Cadogan Reaction for Direct Ring Formation

The Cadogan reaction enables one-pot indazole synthesis from nitroarenes:

- Nitro Reduction : 2,6-Difluoro-3-nitro-4-methylanisole is reduced with triphenylphosphine (PPh₃) in refluxing ethanol.

- Cyclization : Spontaneous ring closure forms this compound.

Advantages :

Challenges :

Comparative Analysis of Methods

Table 3.1 : Method Comparison

| Method | Total Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Halogenation-Cyclization | 42% (3 steps) | ≥95% | Moderate | High (Pd catalysts) |

| Friedel-Crafts | 53% (3 steps) | ≥92% | High | Low |

| Cadogan Reaction | 65% (1 pot) | 90% | Limited | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

To contextualize the properties of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, we compare it with analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues from Literature

Key structural analogues include:

4-Fluoro-1H-indazole : Lacks the 5,7-difluoro, 4-methoxy, and 6-methyl groups. Simpler substitution reduces steric hindrance and metabolic stability compared to the target compound .

6-Bromo-4-fluoro-1H-indazole: Features bromine at position 6 and fluorine at position 3.

4-Methyl-1H-indazole : Substitution with a methyl group at position 4 improves lipophilicity (logP ≈ 2.1) but lacks the electronic effects of fluorine or methoxy groups .

Physicochemical Properties

A comparative analysis of substituent effects is summarized below:

<sup>*</sup>logP values estimated via computational methods (e.g., DFT-based calculations as in ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, and how are intermediates purified?

- Methodological Answer : A common approach involves cyclization of hydrazine derivatives with ketones under reflux conditions. For example, hydrazine hydrate reacts with substituted ketones in dimethylformamide (DMF) at elevated temperatures (e.g., 1 hour under reflux) to form the indazole core. Purification often involves recrystallization from DMF or ethanol to remove isomers, as demonstrated in the synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole . Key steps include monitoring reaction progress via TLC and optimizing solvent selection for recrystallization to achieve >95% purity.

Q. How is structural characterization performed for fluorinated indazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (302 MHz, DMSO-) can resolve aromatic protons (δ 7.5–9.0 ppm), while NMR identifies substituent effects (e.g., methoxy groups at δ 55–60 ppm). Fluorine-19 NMR is used to confirm the position and electronic environment of fluorine atoms. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition .

Q. What solvents and reaction conditions optimize indazole ring formation?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for cyclization reactions due to their high boiling points and ability to stabilize intermediates. Reflux temperatures (100–150°C) and nitrogen atmospheres minimize side reactions, as seen in the synthesis of 5-fluoro-6-(substituted)-1H-benzo[d]imidazoles .

Advanced Research Questions

Q. How can computational methods predict substituent effects on the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity. Exact-exchange terms in DFT functionals improve accuracy for thermochemical properties like bond dissociation energies, as shown in studies on similar heterocycles . These models guide the design of electrophilic substitution reactions by predicting charge distribution at the indazole core.

Q. How do researchers resolve contradictions in reported synthetic yields for fluorinated indazoles?

- Methodological Answer : Systematic variation of reaction parameters (e.g., catalyst loading, temperature gradients) and meta-analysis of literature data are essential. For example, discrepancies in yields for nitro-substituted indazoles may arise from differences in workup protocols (e.g., quenching pH or recrystallization solvents). Iterative refinement of conditions, coupled with DoE (Design of Experiments), can identify critical variables .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonates) or prodrug formulations, enhance solubility. Pharmacokinetic profiling using HPLC-MS in simulated biological fluids (pH 7.4) assesses stability. Co-crystallization with cyclodextrins or lipid-based carriers has been effective for similar indazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.